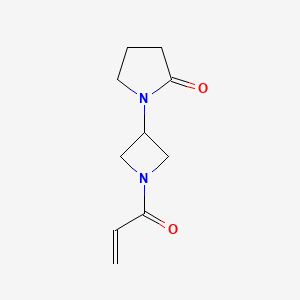![molecular formula C10H14N2O2S B2858069 2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid CAS No. 954574-20-0](/img/structure/B2858069.png)
2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid” is a chemical compound with the molecular formula C10H14N2O2S . It is also known by other names such as BBV-034451, 2-(2-dimethylaminoethylthio)-3-pyridinecarboxylic acid, and 2-(2-dimethylaminoethylsulfanyl)pyridine-3-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for “2-{[2-(Dimethylamino)ethyl]thio}nicotinic acid” were not found in the search results, related compounds such as poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene (PDMAEMA-b-PS) have been synthesized via RAFT . The properties of these polymers, which contain pH and temperature-responsive groups, have been studied to better understand their behavior .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- A study by Singh et al. (2016) describes the use of a related compound, 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone, as a corrosion inhibitor for mild steel in acidic conditions. The compound demonstrated high inhibition efficiency, acting as a mixed-type inhibitor and adhering to the Langmuir's adsorption isotherm model. This application suggests potential industrial uses in protecting metals from corrosion (Dharmendra Singh et al., 2016).
Heterocyclic Synthesis
- Gad-Elkareem et al. (2006) explored the synthesis of nicotinic acid esters and their conversion into various heterocyclic compounds, demonstrating the chemical versatility of nicotinic acid derivatives in producing a wide range of biologically active molecules (M. Gad-Elkareem et al., 2006).
Industrial Production
- Research by Lisicki et al. (2022) focused on ecological methods for producing nicotinic acid, highlighting the need for green chemistry approaches in the industrial production of this compound. This work points to the environmental and economic considerations in manufacturing nicotinic acid and its derivatives (Dawid Lisicki et al., 2022).
Receptor Agonist and Lipid-lowering Effects
- Studies have identified nicotinic acid as an effective lipid-lowering drug, acting through the GPR109A receptor. The anti-lipolytic effect of nicotinic acid involves inhibiting cyclic adenosine monophosphate (cAMP) accumulation in adipose tissue. This pharmacological action suggests potential therapeutic applications beyond traditional uses, such as treating dyslipidemia and possibly other metabolic disorders (S. Tunaru et al., 2003).
Antioxidative and Vasorelaxation Properties
- A study on thionicotinic acid derivatives reported their antioxidative and vasorelaxation effects, offering insights into the development of novel therapeutics for cardiovascular diseases. The derivatives showed potential in inducing vasorelaxation and acting as antioxidants, indicating their utility in pharmacological research (Supaluk Prachayasittikul et al., 2010).
Propiedades
IUPAC Name |
2-[2-(dimethylamino)ethylsulfanyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-12(2)6-7-15-9-8(10(13)14)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRCNAJEGUNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=C(C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((5-((4-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857989.png)




![N~4~-(4-ethoxyphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2857997.png)
![N-[(2-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2857999.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2858000.png)
![2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2858001.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2858004.png)
![Tert-butyl 7-[(prop-2-enoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2858005.png)
